

# An In-depth Technical Guide to the Spectroscopic Data of Methyl Cyclopentanecarboxylate

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Compound of Interest		
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This technical guide provides a comprehensive overview of the spectroscopic data for methyl **cyclopentanecarboxylate**, a key chemical intermediate. The document details its characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C), and Mass Spectrometry (MS). Included are detailed experimental protocols and structured data tables to support identification, characterization, and quality control in research and development settings.

### **Spectroscopic Data Summary**

The following tables summarize the key quantitative spectroscopic data for methyl **cyclopentanecarboxylate** (CAS No: 4630-80-2).[1][2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.66	Singlet	3H	-OCH₃
~2.75	Quintet	1H	-CH-
~1.90 - 1.50	Multiplet	8H	-CH <sub>2</sub> - (cyclopentyl)



Note: Data is interpreted from the spectrum provided by TCI Chemicals.

Chemical Shift (δ) ppm	Assignment
~176	C=O (Ester)
~51	-OCH₃
~43	-CH- (on cyclopentyl)
~29	-CH <sub>2</sub> - (on cyclopentyl)
~25	-CH <sub>2</sub> - (on cyclopentyl)

Note: Data is interpreted from the spectrum provided by TCI Chemicals.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type
~2960	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1450	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)

Note: Data is based on the condensed phase IR spectrum from the NIST WebBook.[3]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
128	~10	[M] <sup>+</sup> (Molecular Ion)
100	~14	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
87	100	[M - OCH₃] <sup>+</sup>
69	~43	[C₅H <sub>9</sub> ]+
55	~15	[C <sub>4</sub> H <sub>7</sub> ]+



Note: Data is from GC-MS analysis reported in PubChem.[1]

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited.

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

#### Methodology:

- Sample Preparation:
  - Weigh approximately 5-25 mg of methyl cyclopentanecarboxylate for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
  - Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) to the vial.
  - Gently swirl the vial to ensure the sample is fully dissolved.
  - If any solid particles are present, filter the solution through a small plug of glass wool in a
    Pasteur pipette directly into a clean 5 mm NMR tube.
  - Ensure the final sample height in the NMR tube is approximately 4-5 cm.
  - Cap the NMR tube and label it appropriately.
- Instrument Setup and Data Acquisition:
  - The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
  - The instrument is locked onto the deuterium signal of the solvent.
  - Shimming is performed to optimize the magnetic field homogeneity.
  - For <sup>1</sup>H NMR, a standard pulse sequence is used to acquire the spectrum.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.



- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- Data Processing:
  - The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
  - The spectrum is phase-corrected and baseline-corrected.
  - The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
  - The peaks are integrated (for ¹H NMR) and the chemical shifts are assigned to the respective nuclei in the molecule.

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
  - Methyl cyclopentanecarboxylate is a liquid and can be analyzed neat (without dilution).
- Instrument Setup and Data Acquisition:
  - A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental interferences.
  - A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
  - The sample spectrum is then acquired by passing an infrared beam through the crystal,
    where it interacts with the sample at the surface.
  - The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.
- Data Processing:
  - The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).



 The characteristic absorption bands are identified and assigned to their corresponding molecular vibrations.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

- Sample Preparation:
  - Prepare a dilute solution of methyl **cyclopentanecarboxylate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
  - Further dilute this solution as needed to be within the optimal concentration range for the instrument.
  - Transfer the final solution to a 2 mL GC vial.
- Instrument Setup and Data Acquisition:
  - The GC is equipped with a suitable capillary column (e.g., a nonpolar column).
  - The GC oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities and the solvent.
  - The separated analyte is introduced into the mass spectrometer.
  - In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
  - The detector records the abundance of each ion.
- Data Processing:
  - A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z ratio.

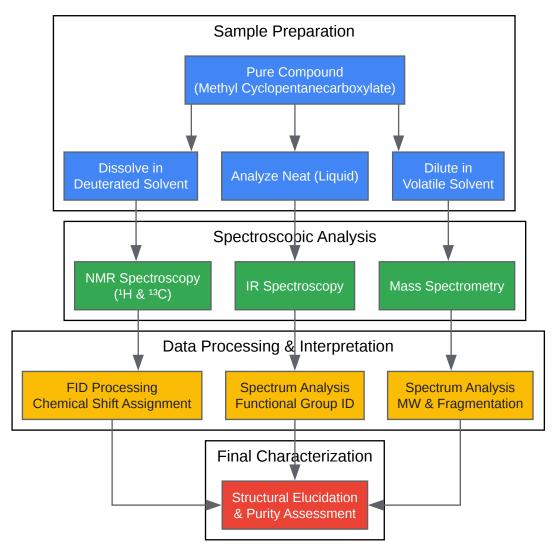


- The molecular ion peak is identified to determine the molecular weight.
- The fragmentation pattern is analyzed to deduce the structure of the molecule.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like methyl **cyclopentanecarboxylate**.

#### General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

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### References

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- 2. Methyl cyclopentanecarboxylate [webbook.nist.gov]
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